5-Nitro-2-(1-pyrrolidinyl)pyridine

Overview

Description

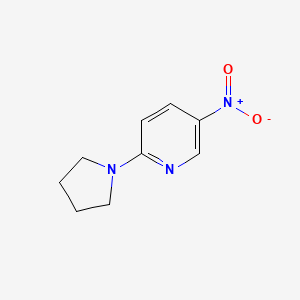

5-Nitro-2-(1-pyrrolidinyl)pyridine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Mode of Action

Compounds characterized by the pyrrolidine ring and its derivatives have been reported to exhibit bioactive properties . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine and its derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidine is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine and its derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

5-Nitro-2-(1-pyrrolidinyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, docking studies have shown that compounds similar to this compound fit well into the active sites of enzymes such as COX-1, COX-2, and 5-LOX . These interactions suggest that this compound may act as an inhibitor or modulator of these enzymes, influencing inflammatory pathways and other biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes like COX-1 and COX-2 can alter the production of prostaglandins, which are involved in inflammation and other cellular responses . Additionally, this compound may impact gene expression by binding to specific transcription factors or regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitro group and pyrrolidinyl moiety are crucial for its binding affinity and specificity. For instance, the nitro group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites, while the pyrrolidinyl ring provides structural stability and enhances binding affinity . These interactions can lead to the inhibition of enzyme activity or modulation of signaling pathways, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard storage conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, it may cause toxic or adverse effects. For example, high doses of similar compounds have been associated with renal injuries and neurotoxicity in experimental animals . Therefore, it is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s nitro group can undergo reduction or oxidation reactions, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the compound’s efficacy and safety profile, highlighting the importance of understanding its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its transport to target sites, enhancing its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

5-Nitro-2-(1-pyrrolidinyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a nitro group and a pyrrolidinyl moiety. This structure is significant as it influences the compound's pharmacological properties. The nitro group enhances the compound's ability to participate in various biochemical interactions, while the pyrrolidinyl ring contributes to its structural stability and binding affinity to biological targets.

Enzyme Interactions

The compound has been shown to interact with several key enzymes, including cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX). These interactions suggest potential anti-inflammatory properties, as COX enzymes are critical in the synthesis of prostaglandins involved in inflammation. Docking studies indicate that this compound can fit well into the active sites of these enzymes, which may lead to inhibition of their activity.

Cellular Effects

In vitro studies have demonstrated that this compound can modulate cell signaling pathways and gene expression. Its effects on cellular metabolism have been observed through alterations in the production of inflammatory mediators. For instance, treatment with this compound has been associated with reduced levels of prostaglandins in various cell types, indicating its potential as an anti-inflammatory agent.

The molecular mechanism involves binding interactions between the compound and target biomolecules. The nitro group participates in hydrogen bonding and electrostatic interactions, enhancing binding specificity. The pyrrolidinyl moiety stabilizes the overall structure, facilitating effective interaction with enzyme active sites.

Temporal Effects

Research indicates that the biological effects of this compound can vary over time. Stability studies reveal that the compound maintains its integrity under standard laboratory conditions, but its activity may diminish over prolonged exposure or under extreme conditions.

Dosage Effects in Animal Models

Animal studies have shown that the biological effects of this compound are dose-dependent. At lower doses, it exhibits beneficial effects such as anti-inflammatory and analgesic properties. However, at higher doses, adverse effects like renal toxicity have been noted. This highlights the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves enzymatic reduction or oxidation processes that lead to various metabolites. These metabolites may possess different biological activities, further complicating the pharmacological profile of the parent compound.

Transport and Distribution

Due to its lipophilic nature, this compound can easily cross cell membranes and accumulate in specific cellular compartments. This property is crucial for its bioavailability and overall efficacy as a therapeutic agent.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For example, derivatives exhibiting similar structural features showed significant cytotoxicity against human lung adenocarcinoma cells (A549). The structure-activity relationship indicated that modifications could enhance anticancer efficacy while minimizing toxicity towards non-cancerous cells .

Antimicrobial Properties

Additionally, compounds derived from this class have demonstrated antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The presence of the nitro group appears to be critical for this activity, suggesting that further development could yield effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-nitro-2-(1-pyrrolidinyl)pyridine, and how does reaction temperature influence nitro group positioning?

The synthesis typically involves nitration of 2-(pyrrolidinyl)pyridine using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to ensure regioselectivity at the 5-position . Advanced purification methods like recrystallization or chromatography are critical for isolating high-purity products (>95%). Lower temperatures minimize byproduct formation (e.g., 3-nitro isomers), while higher temperatures risk decomposition of the pyrrolidinyl moiety .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- HPLC-UV/MS : Quantifies purity and detects trace impurities (LOD: 0.1% w/w) .

- ¹H/¹³C NMR : Confirms regiochemistry via aromatic proton splitting patterns (e.g., δ 8.2–8.5 ppm for nitro-adjacent protons) .

- FTIR : Identifies functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- X-ray crystallography : Resolves ambiguities in nitro/pyrrolidinyl spatial orientation .

Q. How does the nitro group in this compound influence its stability under thermal or photolytic stress?

Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, with nitro group reduction being the primary degradation pathway . Photostability studies (e.g., ICH Q1B guidelines) reveal rapid degradation under UV light (λ = 320–400 nm), necessitating storage in amber glass . Stabilizers like antioxidants (e.g., BHT) can extend shelf life by 30% .

Advanced Research Questions

Q. What computational strategies predict the bioreductive activation of this compound and its interactions with cellular targets?

Density functional theory (DFT) models simulate nitro group reduction potentials (E° ≈ −0.45 V vs. SCE), correlating with in vitro cytotoxicity in hypoxic cancer cells (IC₅₀: 12–18 µM) . Molecular docking (AutoDock Vina) identifies binding to NADPH-dependent reductases (e.g., CYP450 isoforms) with ΔG ≈ −9.2 kcal/mol .

Q. How do structural analogs of this compound compare in binding affinity to neurological targets?

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10–50 µM for antiparasitic activity) arise from assay conditions (e.g., oxygen levels, cell lines). Standardized protocols include:

- Hypoxia chambers (1% O₂) to mimic in vivo nitroreductase activity .

- Isogenic cell pairs (e.g., HCT-116 WT vs. CYP450-knockout) to isolate metabolic pathways .

- LC-MS/MS metabolite profiling to quantify reactive intermediates (e.g., hydroxylamines) .

Q. Methodological Considerations

Q. How to design SAR studies for this compound derivatives to optimize pharmacokinetics?

- Step 1 : Synthesize analogs with varied substituents (e.g., halogenation at C-4, alkylation of pyrrolidinyl) .

- Step 2 : Assess logD (octanol-water) and plasma protein binding (equilibrium dialysis) .

- Step 3 : Conduct in vivo PK in rodent models (t₁/₂, Cmax) with LC-MS bioanalysis .

Q. What in silico tools model the electrochemical behavior of this compound in redox-active environments?

- Gaussian 16 : Calculates reduction potentials and electron affinity (EA ≈ 1.8 eV) .

- COMSOL Multiphysics : Simulates electron transfer kinetics in microbial fuel cells .

Properties

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFBPCUSVFCNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311781 | |

| Record name | 5-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26820-63-3 | |

| Record name | 26820-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.